1-Bromo-3,5-dimethylbenzene
Overview
Description
1-Bromo-3,5-dimethylbenzene, also known as 5-Bromo-m-xylene, is an organic compound with the molecular formula C₈H₉Br. It is a derivative of benzene, where two methyl groups and one bromine atom are substituted at the 3rd and 5th positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylbenzene (m-xylene). The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts (Pd/C or Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include 3,5-dimethylphenol, 3,5-dimethylbenzonitrile, and 3,5-dimethylaniline.
Coupling Reactions: Products include biaryl compounds and substituted alkenes.
Scientific Research Applications
1-Bromo-3,5-dimethylbenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Catalysis: It is used as a substrate in catalytic reactions to study reaction mechanisms and develop new catalytic systems.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
1-Bromo-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,4-dimethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-methylbenzene (p-bromotoluene): Contains only one methyl group, resulting in different chemical properties and uses.
1-Iodo-3,5-dimethylbenzene: Similar structure but with iodine instead of bromine, affecting its reactivity and suitability for specific reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications.
Properties
IUPAC Name |
1-bromo-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFRTSBQRLSJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204142 | |
Record name | Benzene, 1-bromo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-96-7 | |
Record name | Benzene, 1-bromo-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,5-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-Bromo-m-xylene be used as a starting material for more complex molecules?
A: Yes, 5-Bromo-m-xylene serves as a valuable starting material in organic synthesis. For example, it can be used in palladium-catalyzed carbon-oxygen coupling reactions to produce aryl ethers. [] Specifically, it reacts with o-cresol in the presence of potassium hydroxide and a palladium catalyst to yield o-tolyl-3,5-xylyl ether. []
Q2: What is known about the reactivity of 5-Bromo-m-xylene under strongly acidic conditions?
A: 5-Bromo-m-xylene can undergo protonation in superacidic media like HF-SbF5 to form the 5-bromo-m-xylenium ion. [] Interestingly, other isomers like 2-bromo-m-xylene and 4-bromo-m-xylene, when exposed to the same conditions, rearrange to form the same 5-bromo-m-xylenium ion. [] This suggests that the 5-bromo-m-xylenium ion is particularly stable.
Q3: Has 5-Bromo-m-xylene been used in the construction of supramolecular systems?
A: Yes, 5-Bromo-m-xylene serves as a precursor to building blocks for supramolecular structures. Researchers synthesized 3,5-bis(bromomethyl)-1-bromobenzene from 5-Bromo-m-xylene via NBS bromination. [] This compound was then used as a bridging reagent in the synthesis of four-directionally functionalized hemicarcerands, which are intermediates for 2D square grid networks of container molecules. []
Q4: Are there alternative synthetic routes to obtain 5-Bromo-m-xylene?
A: The provided research highlights a novel and efficient synthetic route for 5-Bromo-m-xylene. [] While the specific details aren't fully elaborated in this excerpt, it emphasizes the development of a new synthetic approach, suggesting that alternative methods might exist or have been explored.
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